molecular formula C8H7F3O2S B13068957 2-[2-(Trifluoromethyl)thiophen-3-yl]propanoic acid

2-[2-(Trifluoromethyl)thiophen-3-yl]propanoic acid

Cat. No.: B13068957
M. Wt: 224.20 g/mol
InChI Key: LNJSZBWGRROXPM-UHFFFAOYSA-N
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Description

2-[2-(Trifluoromethyl)thiophen-3-yl]propanoic acid is a compound that features a thiophene ring substituted with a trifluoromethyl group and a propanoic acid moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Trifluoromethyl)thiophen-3-yl]propanoic acid typically involves the introduction of the trifluoromethyl group onto the thiophene ring, followed by the addition of the propanoic acid moiety. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base to introduce the trifluoromethyl group onto the thiophene ring. The resulting intermediate is then subjected to a carboxylation reaction to introduce the propanoic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Trifluoromethyl)thiophen-3-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Scientific Research Applications

2-[2-(Trifluoromethyl)thiophen-3-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(Trifluoromethyl)thiophen-3-yl]propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, potentially affecting their function. The propanoic acid moiety can form hydrogen bonds with target molecules, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-[2-(trifluoromethyl)thiophen-3-yl]propanoic acid
  • 3-(2-Indolinyl)-2-(trifluoromethyl)propionic acid
  • 2-Methyl-4-[4-(trifluoromethyl)phenyl]-5-thiazolyl acetic acid

Uniqueness

2-[2-(Trifluoromethyl)thiophen-3-yl]propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C8H7F3O2S

Molecular Weight

224.20 g/mol

IUPAC Name

2-[2-(trifluoromethyl)thiophen-3-yl]propanoic acid

InChI

InChI=1S/C8H7F3O2S/c1-4(7(12)13)5-2-3-14-6(5)8(9,10)11/h2-4H,1H3,(H,12,13)

InChI Key

LNJSZBWGRROXPM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(SC=C1)C(F)(F)F)C(=O)O

Origin of Product

United States

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